5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the Dimroth rearrangement, a process that is catalyzed by acids or bases and can be accelerated by heat or light . The reaction conditions often include the use of electron-withdrawing groups to facilitate the opening of the ring and the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
- 2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- 2-benzyl-5-[(2,3-dichlorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Uniqueness
What sets 5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the difluorophenyl group, in particular, may enhance its potency and selectivity as a therapeutic agent .
Properties
Molecular Formula |
C18H12F2N4OS |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H12F2N4OS/c19-13-7-4-8-14(16(13)20)26-10-12-9-15(25)24-18(21-12)22-17(23-24)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,22,23) |
InChI Key |
OYQOEUJRRUKPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=CC=CC(=C4F)F |
Origin of Product |
United States |
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